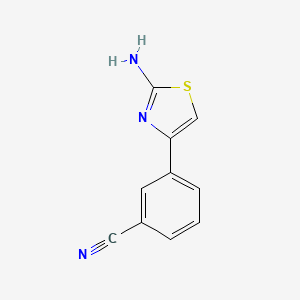

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Vue d'ensemble

Description

3-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Applications:

- Compounds incorporating 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile demonstrate significant antimicrobial activity. For instance, a study by El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative including this compound, which showed a very good antimicrobial effect when incorporated into polyurethane varnishes. This has potential applications in antimicrobial coatings (El‐Wahab et al., 2014).

- Similarly, Amnerkar et al. (2015) reported that compounds containing this compound showed moderate to excellent antimicrobial activity against various bacteria and fungal strains, indicating their potential as antibacterial and antifungal agents (Amnerkar et al., 2015).

Biological Imaging:

- A study by De la Torre et al. (2014) demonstrated the application of derivatives of this compound in biological imaging. They synthesized derivatives that were used as sensors for the quantification of cysteine in aqueous solutions, with potential applications in fluorescence imaging of intracellular cysteine (De la Torre et al., 2014).

Fluorescence Sensing in Biomedical Research:

- In 2021, Li et al. designed a benzothiazole-based fluorescent chemosensor, incorporating a structure similar to this compound, for detecting Al3+/Zn2+ in an aqueous medium. This has applications in biological compatibility and can be used for detecting these ions in living cells (Li et al., 2021).

Anticancer Research:

- A compound structurally related to this compound was studied by Repický et al. (2009), which showed antiproliferative and apoptosis-inducing activities in human leukemia cells. This indicates the potential application of similar compounds in cancer research (Repický et al., 2009).

Neuroscience Research:

- In neuroscience, a study by Siméon et al. (2007) synthesized a compound using a structure similar to this compound. This compound showed high affinity for metabotropic glutamate subtype-5 receptors, suggesting its use in imaging brain receptors with positron emission tomography (Siméon et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract

Result of Action

Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Amino-1,3-thiazol-4-yl)benzonitrile. For instance, the compound should be stored at a temperature of 4°C . It is also important to avoid dust formation and contact with skin and eyes . The compound’s action may also be influenced by the presence of other substances in the environment .

Analyse Biochimique

Biochemical Properties

The thiazole ring bears an acidic proton at C-2, making it highly reactive and a significant synthon for the production of a wide range of new chemical compounds .

Cellular Effects

Thiazole derivatives have been shown to have a diverse spectrum of therapeutic potentials, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Propriétés

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQAALAOMOXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC(=N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202664-32-2 | |

| Record name | 3-(2-amino-1,3-thiazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)

![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)

![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)